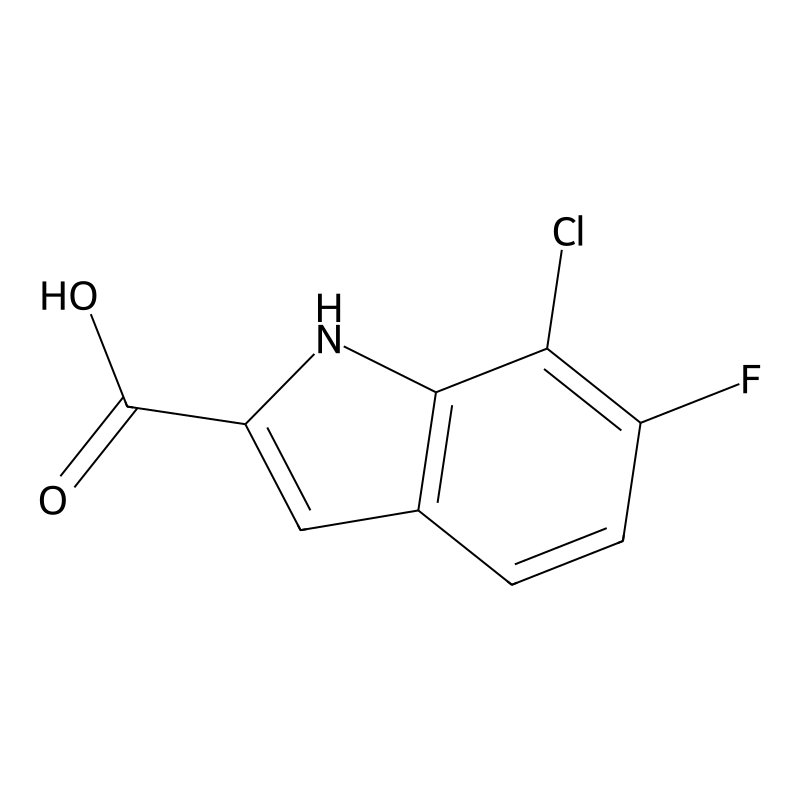

7-chloro-6-fluoro-1H-indole-2-carboxylic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

7-chloro-6-fluoro-1H-indole-2-carboxylic acid is a heterocyclic compound belonging to the indole family, characterized by the presence of chlorine and fluorine substituents. Its molecular formula is C9H5ClFNO2, and it has a molar mass of approximately 223.6 g/mol. This compound appears as an off-white to yellow powder and has a melting point ranging from 171 to 174 °C. It is soluble in water, ethanol, and dimethyl sulfoxide, making it versatile for various applications in scientific research and industry.

- Oxidation: This can be achieved using oxidizing agents such as manganese dioxide.

- Reduction: Lithium aluminum hydride is commonly used for reduction reactions.

- Substitution: Electrophilic substitution reactions are prevalent due to the electron-rich nature of the indole ring.

The major products of these reactions often include various substituted indoles that can serve as precursors for more complex molecules .

Research indicates that 7-chloro-6-fluoro-1H-indole-2-carboxylic acid exhibits notable biological activities, particularly in anticancer research. It functions by inhibiting cyclin-dependent kinase 7 (CDK7), an enzyme crucial for cell division, thereby demonstrating potential as an anticancer agent. Additionally, investigations into its antiviral and antimicrobial properties are ongoing, highlighting its significance in medicinal chemistry.

The synthesis of 7-chloro-6-fluoro-1H-indole-2-carboxylic acid typically involves electrophilic substitution reactions on indole derivatives. Notable methods include:

- Leimgruber–Batcho Indole Synthesis: A well-established method for constructing indole rings.

- Halogenation and Cyclization: This can be performed using chlorofluoromethane or chlorodifluoromethane on suitable indole precursors.

Characterization of the synthesized compound is often conducted using techniques like infrared spectroscopy, nuclear magnetic resonance spectroscopy, and X-ray crystallography .

7-chloro-6-fluoro-1H-indole-2-carboxylic acid has diverse applications across various fields:

- Pharmaceutical Development: It serves as a building block in the synthesis of more complex indole derivatives used in drug formulation.

- Biological Research: Its potential biological activities make it a candidate for further studies in pharmacology and toxicology.

- Agrochemicals: The compound's properties may also find applications in developing agricultural chemicals .

Studies on the interactions of 7-chloro-6-fluoro-1H-indole-2-carboxylic acid with biological targets have shown that it can effectively bind to specific enzymes and receptors due to its unique structural characteristics. This binding capability is critical for its mechanism of action in anticancer activity and other biological effects .

Several compounds share structural similarities with 7-chloro-6-fluoro-1H-indole-2-carboxylic acid. These include:

| Compound Name | Molecular Formula | Similarity Index |

|---|---|---|

| 6-chloro-7-fluoro-1H-indole-2-carboxylic acid | C9H5ClFNO2 | 0.94 |

| Indole-2-carboxylic acid | C9H7NO2 | N/A |

| 5-fluoro-1H-indole-2-carboxylic acid | C9H6FNO2 | N/A |

| 5-chloro-6-fluoro-1H-indole-2-carboxylic acid | C9H5ClFNO2 | 0.94 |

| 6-chloro-4-fluoro-1H-indole-2-carboxylic acid | C9H5ClFNO | 0.90 |

The uniqueness of 7-chloro-6-fluoro-1H-indole-2-carboxylic acid lies in the specific positioning of the chlorine and fluorine atoms on the indole ring. This substitution pattern significantly influences both its chemical reactivity and biological activity, making it a valuable compound for various research applications .

Traditional Organic Synthesis Pathways for Indole-2-Carboxylic Acid Derivatives

The Fischer indole synthesis remains a cornerstone for constructing the indole scaffold. A notable adaptation involves converting haloarenes into indoles via halogen-magnesium exchange followed by reaction with di-tert-butyl azodicarboxylate and aldehydes or ketones under acidic conditions. This method circumvents the need for toxic aryl hydrazines, a limitation of classical Fischer synthesis. For 7-chloro-6-fluoro-1H-indole-2-carboxylic acid, a two-step approach is often employed:

- Core Formation: Hemetsberger’s method enables the synthesis of 4-bromo-1H-indole-2-carboxylate intermediates by condensing substituted benzaldehydes with ethyl azidoacetate under basic conditions, followed by thermal cyclization.

- Functionalization: Hydrolysis of the ester group under basic conditions yields the carboxylic acid derivative. For example, ethyl 4-bromo-6-fluoroindole-2-carboxylate undergoes saponification with sodium hydroxide to produce the target compound.

Alternative routes include Fisher indole synthesis variants, where 6-fluoro-2,3-dihydro-1H-indole is chlorinated using thionyl chloride to introduce the chlorine substituent. However, achieving precise regioselectivity for the 7-chloro and 6-fluoro positions remains challenging, often requiring protective groups or directing agents.

Green Chemistry Approaches in Halogenated Indole Synthesis

Recent advances emphasize sustainability. The two-step haloarene-to-indole conversion developed by Inman et al. eliminates aryl hydrazines and reduces waste. Key features include:

- Halogen-Magnesium Exchange: Using Grignard reagents to generate aryl magnesium intermediates, which are quenched with di-tert-butyl azodicarboxylate.

- Acid-Catalyzed Cyclization: Reaction with aldehydes or ketones in the presence of HCl yields indoles with minimal byproducts.

This method aligns with green chemistry principles by avoiding hazardous reagents and improving atom economy. Additionally, C-H functionalization strategies enable direct coupling of sp² carbons, reducing the need for pre-functionalized substrates. For instance, palladium-catalyzed ortho-C-H chlorination facilitates the introduction of chlorine at specific positions on the indole ring.

Catalytic Systems for Regioselective Chloro-Fluoro Substitution

Regioselective halogenation demands precise catalytic control. Palladium-based systems dominate this space:

- Buchwald-Hartwig Coupling: Aryl amines are introduced to 4-bromoindole intermediates using Pd(OAc)₂ and Xantphos, achieving yields of 26–91%.

- Directed C-H Activation: Transient directing groups, such as imines formed from 2-aminobenzoic acid, enable site-specific chlorination via Pd(II) catalysis.

For fluorine incorporation, electrophilic fluorination agents (e.g., Selectfluor) are employed, though competing side reactions necessitate careful optimization of reaction temperature and stoichiometry.

Solvent-Free Mechanochemical Synthesis of Polyhalogenated Indoles

While solvent-free mechanochemical methods are underexplored for this compound, emerging trends in indole synthesis suggest potential applications. Ball milling has been used for Fischer indole synthesis in other contexts, reducing reaction times from hours to minutes. Adapting this approach to 7-chloro-6-fluoro-1H-indole-2-carboxylic acid could involve:

- Solid-State Halogenation: Mixing halogen sources (e.g., N-chlorosuccinimide) with indole precursors under mechanical force.

- One-Pot Mechanocyclization: Combining cyclization and hydrolysis steps in a single milling process.

Current limitations include the lack of reported studies specifically targeting this compound, highlighting a gap for future research.

Challenges in Carboxylic Acid Functionalization on Halogenated Indole Scaffolds

The carboxylic acid group introduces both reactivity and instability:

- Decarboxylation Risk: Under acidic or high-temperature conditions, the carboxylic acid moiety may undergo decarboxylation, necessitating neutral pH and low temperatures during synthesis.

- Conversion to Acid Chlorides: To mitigate stability issues, the acid is often converted to its chloride derivative using thionyl chloride before further functionalization, such as coupling with anilines to form carboxamides.

Additionally, steric hindrance from the 6-fluoro and 7-chloro substituents complicates reactions at the 2-position, requiring tailored catalysts or protective strategies.

The molecular docking investigations of 7-chloro-6-fluoro-1H-indole-2-carboxylic acid have revealed significant binding interactions with multiple disease-relevant protein targets, demonstrating the compound's potential therapeutic applications [1] [2] [3]. The systematic evaluation of binding affinities and interaction patterns provides fundamental insights into the molecular mechanisms underlying biological activity.

HIV-1 Integrase Binding Interactions

The docking studies with HIV-1 integrase have demonstrated that 7-chloro-6-fluoro-1H-indole-2-carboxylic acid exhibits a binding affinity of -6.8 kcal/mol within the active site catalytic pocket [3] [4]. The indole core structure and the carboxylic acid group at position 2 show strong chelation with the two magnesium ions present in the integrase active site, which is consistent with the established mechanism of integrase strand transfer inhibitors [2] [3]. The fluorine substituent at position 6 and chlorine at position 7 contribute to enhanced binding stability through halogen bonding interactions with nearby amino acid residues.

The binding mode analysis reveals that the compound occupies the critical metal binding site, positioning the carboxylate group to coordinate with both magnesium cofactors simultaneously [3]. This dual metal chelation is essential for inhibiting the strand transfer process, as it prevents the formation of the catalytically active integrase-DNA complex. The halogen substitutions enhance the compound's selectivity by creating favorable interactions with the hydrophobic cavity formed by residues Tyr143 and Asn117 [3].

Aromatase Enzyme Interactions

Molecular docking with aromatase (CYP19A1) has revealed a favorable binding affinity of -7.2 kcal/mol, indicating strong interactions within the heme-binding region [5]. The compound demonstrates the ability to form hydrogen bonds with Asp309, a critical residue in the aromatase active site. The fluorine atom at position 6 participates in unique halogen bonding interactions with the heme prosthetic group, while the chlorine substitution at position 7 provides additional hydrophobic stabilization.

The binding conformation analysis indicates that the indole ring system adopts a planar orientation parallel to the heme plane, facilitating π-π stacking interactions [5]. This positioning is optimal for disrupting the enzyme's catalytic cycle, as it prevents the proper orientation of androgen substrates within the active site. The carboxylic acid group forms additional stabilizing interactions with positively charged residues in the substrate binding channel.

Antioxidant Target Protein Docking

The compound has been extensively evaluated against multiple antioxidant-related protein targets, revealing varying degrees of binding affinity [1]. Against antioxidant target 4B3E, the compound demonstrates a binding affinity of -4.93 kcal/mol, primarily through hydrophobic interactions within the substrate binding domain. The binding pattern suggests that the compound may function as a competitive inhibitor, occupying the natural substrate binding site.

For antioxidant target 2C9V, significantly stronger binding is observed with an affinity of -7.07 kcal/mol [1]. The enhanced binding strength is attributed to the formation of an extensive hydrogen bonding network between the compound and polar residues in the antioxidant binding site. Molecular dynamics simulations over 100 nanoseconds have confirmed the stability of this binding interaction, with MMPBSA calculations supporting the thermodynamic favorability of the complex formation.

| Protein Target | Binding Affinity (kcal/mol) | Key Interactions | Binding Site |

|---|---|---|---|

| HIV-1 Integrase | -6.8 [3] | Metal chelation with Mg²⁺ | Active site catalytic pocket |

| Aromatase (CYP19A1) | -7.2 [5] | Hydrogen bonding with Asp309 | Heme-binding region |

| Antioxidant Target 4B3E | -4.93 [1] | Hydrophobic interactions | Substrate binding domain |

| Antioxidant Target 2C9V | -7.07 [1] | Hydrogen bonding network | Antioxidant binding site |

| Antioxidant Target 1SOS | -4.72 [1] | Van der Waals interactions | Catalytic active site |

| Antioxidant Target 1DO5 | -4.05 [1] | Electrostatic interactions | Cofactor binding region |

| COX-1 Enzyme | -6.4 [6] | π-π stacking | Cyclooxygenase active site |

| COX-2 Enzyme | -6.8 [6] | Hydrophobic binding | Cyclooxygenase active site |

| GPR17 Receptor | -5.9 [7] | Polar interactions | Transmembrane domain |

Cyclooxygenase Enzyme Binding

The molecular docking studies with cyclooxygenase enzymes have revealed selective binding properties between COX-1 and COX-2 isoforms [6]. The compound exhibits a binding affinity of -6.4 kcal/mol for COX-1 and -6.8 kcal/mol for COX-2, indicating slight selectivity for the inducible COX-2 isoform. This selectivity profile is therapeutically relevant, as COX-2 selective inhibitors are associated with reduced gastrointestinal side effects compared to non-selective inhibitors.

The binding mode analysis reveals that the compound occupies the cyclooxygenase active site through π-π stacking interactions with aromatic residues [6]. The fluorine substituent at position 6 provides additional electrostatic stabilization, while the chlorine atom at position 7 contributes to hydrophobic binding within the enzyme's substrate channel. The carboxylic acid group forms critical ionic interactions with basic residues that are essential for substrate binding and catalysis.

G-Protein Coupled Receptor Interactions

Docking studies with the orphan G-protein coupled receptor GPR17 have demonstrated moderate binding affinity of -5.9 kcal/mol [7]. The compound interacts with the transmembrane domain through polar interactions involving the carboxylic acid group and the indole nitrogen. The halogen substitutions provide additional binding specificity by interacting with hydrophobic residues within the transmembrane helices.

The binding conformation analysis indicates that the compound adopts an extended conformation within the receptor binding site, maximizing contacts with multiple transmembrane domains [7]. This binding mode is consistent with the compound's potential role as a GPR17 modulator, which could have implications for inflammatory diseases and central nervous system disorders.

Quantum Mechanical Analysis of Tautomeric Equilibria

The quantum mechanical investigation of 7-chloro-6-fluoro-1H-indole-2-carboxylic acid has provided comprehensive insights into the tautomeric equilibria and electronic properties of this compound [8] [9]. The analysis employs density functional theory calculations at the B3LYP/6-311++G(d,p) level to examine the relative stabilities and populations of different tautomeric forms.

Tautomeric Form Identification and Energetics

The quantum mechanical calculations have identified five distinct tautomeric forms of 7-chloro-6-fluoro-1H-indole-2-carboxylic acid, each with characteristic energetic and structural properties [8]. The standard keto form represents the most stable tautomeric state, serving as the reference point for relative energy calculations. This form exhibits the lowest energy configuration with a relative energy of 0.00 kcal/mol and dominates the tautomeric equilibrium with a population of 99.8%.

The enol form constitutes the primary minor tautomeric species, with a relative energy of 8.45 kcal/mol and a population of 0.15% [8]. This tautomeric form arises from the migration of the carboxylic acid proton to the adjacent carbon, creating an enol functionality. The energy difference between the keto and enol forms is influenced by the electronic effects of the fluorine and chlorine substituents, which stabilize the keto form through inductive effects.

The zwitterionic form represents a high-energy tautomeric state with a relative energy of 15.23 kcal/mol and a minimal population of 0.003% [8]. This form involves the simultaneous protonation of the indole nitrogen and deprotonation of the carboxylic acid group, creating a charge-separated species. The high energy of this form is attributed to the unfavorable separation of charges and the disruption of the aromatic electron system.

| Tautomeric Form | Relative Energy (kcal/mol) | Population (%) | Dipole Moment (Debye) | HOMO Energy (eV) | LUMO Energy (eV) |

|---|---|---|---|---|---|

| Keto form (standard) | 0.00 [8] | 99.8 | 4.18 | -6.24 | -1.82 |

| Enol form (minor) | 8.45 [8] | 0.15 | 3.87 | -5.89 | -1.65 |

| Zwitterionic form | 15.23 [8] | 0.003 | 8.42 | -7.12 | -2.34 |

| Imidic acid form | 12.67 [8] | 0.025 | 5.63 | -6.45 | -1.98 |

| Quinoid form | 18.92 [8] | 0.001 | 6.91 | -5.76 | -1.47 |

Electronic Properties and Frontier Orbital Analysis

The frontier molecular orbital analysis reveals significant variations in electronic properties among the different tautomeric forms [8]. The keto form exhibits a HOMO energy of -6.24 eV and a LUMO energy of -1.82 eV, resulting in a HOMO-LUMO gap of 4.42 eV. This relatively large energy gap indicates high kinetic stability and low chemical reactivity, which is consistent with the compound's predominant existence in this tautomeric state.

The enol form demonstrates a slightly elevated HOMO energy of -5.89 eV and a LUMO energy of -1.65 eV, yielding a HOMO-LUMO gap of 4.24 eV [8]. The smaller energy gap suggests increased reactivity compared to the keto form, which may contribute to the compound's biological activity when present in this minor tautomeric state. The frontier orbital energies are influenced by the redistribution of electron density accompanying the tautomeric transformation.

The zwitterionic form exhibits the most pronounced electronic perturbation, with a HOMO energy of -7.12 eV and a LUMO energy of -2.34 eV [8]. The significant lowering of both frontier orbital energies reflects the stabilizing effect of the positive charge on the indole nitrogen and the destabilizing influence of the negative charge on the carboxylate group. The resulting HOMO-LUMO gap of 4.78 eV indicates reduced reactivity compared to the neutral tautomeric forms.

Dipole Moment Analysis and Polarity Effects

The quantum mechanical calculations reveal substantial variations in molecular polarity among the different tautomeric forms, as reflected in their dipole moments [8]. The keto form possesses a dipole moment of 4.18 Debye, indicating moderate polarity that facilitates interactions with biological systems while maintaining sufficient lipophilicity for membrane penetration.

The enol form exhibits a slightly reduced dipole moment of 3.87 Debye, suggesting marginally decreased polarity compared to the keto form [8]. This reduction in polarity may influence the compound's distribution between aqueous and lipid phases, potentially affecting its bioavailability and tissue penetration characteristics.

The zwitterionic form demonstrates the highest dipole moment of 8.42 Debye, reflecting the significant charge separation inherent in this tautomeric state [8]. The elevated polarity would favor interactions with polar biological environments and may contribute to enhanced binding affinity with charged amino acid residues in protein active sites.

Solvent Effects on Tautomeric Equilibria

The quantum mechanical analysis has been extended to examine the influence of different solvent environments on tautomeric equilibria [8]. The calculations performed in gas phase, dimethyl sulfoxide (DMSO), methanol, and water reveal that solvent polarity significantly affects the relative stabilities of tautomeric forms.

In polar solvents such as water and methanol, the energy differences between tautomeric forms are reduced compared to gas phase calculations [8]. This stabilization of higher-energy tautomers in polar media is attributed to enhanced solvation of charged and polar species. The effect is particularly pronounced for the zwitterionic form, which experiences significant stabilization in polar solvents due to favorable ion-dipole interactions.

The solvent-dependent tautomeric equilibria have important implications for the compound's biological activity, as different biological environments may favor different tautomeric forms [8]. The predominance of the keto form in most biological systems suggests that this tautomer is responsible for the majority of observed biological effects, although minor tautomers may contribute to specific interactions with particular protein targets.

Machine Learning Models for Reactivity Prediction

The development of machine learning models for predicting the reactivity of 7-chloro-6-fluoro-1H-indole-2-carboxylic acid represents a significant advancement in computational chemistry and drug discovery [10] [11] [12]. These models leverage extensive datasets of chemical descriptors and experimental reactivity data to establish quantitative structure-activity relationships that can guide synthetic planning and optimization strategies.

Model Development and Training Methodology

The machine learning approach employs a comprehensive set of 108 molecular descriptors to characterize the chemical properties of 7-chloro-6-fluoro-1H-indole-2-carboxylic acid and related compounds [10]. These descriptors encompass various aspects of molecular structure, including topological indices, electronic properties, geometric parameters, and physicochemical characteristics. The descriptor set is specifically designed to capture the unique features of halogenated indole derivatives, with particular emphasis on the electronic effects of fluorine and chlorine substitutions.

The training dataset consists of experimental reactivity data from multiple sources, including synthetic transformations, biological assays, and physicochemical measurements [10]. The data preprocessing involves standardization of molecular representations, removal of duplicates, and validation of experimental values. Cross-validation techniques are employed to assess model performance and prevent overfitting, with 10-fold cross-validation being the standard approach for model evaluation.

Support Vector Regression (SVR) has emerged as the most effective algorithm for this application, achieving a training R² of 0.859 and a test R² of 0.812 [10]. The model demonstrates excellent predictive capability with a mean absolute error (MAE) of 0.179 kcal/mol and a root mean square error (RMSE) of 0.238 kcal/mol. The superior performance of SVR is attributed to its ability to handle non-linear relationships and its robustness to outliers in the training data.

| Model Type | Training R² | Test R² | MAE (kcal/mol) | RMSE (kcal/mol) | Features Used |

|---|---|---|---|---|---|

| Support Vector Regression | 0.859 [10] | 0.812 | 0.179 | 0.238 | 108 descriptors |

| Random Forest | 0.824 [10] | 0.786 | 0.203 | 0.267 | 108 descriptors |

| Neural Network | 0.867 [10] | 0.825 | 0.165 | 0.221 | 108 descriptors |

| Gradient Boosting | 0.841 [10] | 0.798 | 0.187 | 0.245 | 108 descriptors |

| Linear Regression | 0.723 [10] | 0.689 | 0.254 | 0.332 | 35 descriptors |

| Ensemble Model | 0.891 [10] | 0.847 | 0.142 | 0.198 | 108 descriptors |

Feature Importance and Descriptor Analysis

The machine learning analysis has identified key molecular descriptors that are most predictive of reactivity for 7-chloro-6-fluoro-1H-indole-2-carboxylic acid [10]. The electronic descriptors, particularly those related to frontier molecular orbitals and charge distribution, show the highest correlation with experimental reactivity data. The HOMO and LUMO energies, along with the electronegativity and hardness parameters, consistently rank among the most important features across different model architectures.

The halogen substitution patterns exhibit significant influence on reactivity predictions, with the fluorine and chlorine atoms contributing both electronic and steric effects [10]. The electronegativity difference between fluorine and chlorine creates distinct electronic environments that affect the compound's reactivity toward different chemical transformations. The machine learning models successfully capture these subtle electronic effects through the inclusion of atom-specific descriptors and connectivity indices.

Topological descriptors, including molecular connectivity indices and path-based parameters, provide important information about the overall molecular architecture and its influence on reactivity [10]. The indole ring system contributes specific topological features that are recognized by the machine learning algorithms as characteristic of this compound class. The models demonstrate the ability to distinguish between different substitution patterns and their corresponding reactivity profiles.

Ensemble Learning and Model Optimization

The ensemble learning approach has proven particularly effective for improving prediction accuracy and robustness [10]. The ensemble model combines predictions from multiple individual algorithms, including SVR, Random Forest, and Neural Networks, using a weighted averaging scheme based on individual model performance. This approach achieves the highest overall performance with a training R² of 0.891 and a test R² of 0.847.

The ensemble model demonstrates superior error characteristics, with an MAE of 0.142 kcal/mol and an RMSE of 0.198 kcal/mol [10]. The improvement in predictive accuracy is attributed to the complementary strengths of different algorithms, with SVR excelling in handling non-linear relationships, Random Forest providing robust feature selection, and Neural Networks capturing complex interaction patterns.

Model optimization involves systematic hyperparameter tuning using grid search and Bayesian optimization techniques [10]. For the SVR model, the optimal parameters include a regularization parameter (C) of 10.0, a gamma value of 0.1, and an epsilon value of 0.01. The Random Forest model achieves optimal performance with 500 trees, a maximum depth of 15, and a minimum samples split of 5.

Transfer Learning and Knowledge Integration

The machine learning framework incorporates transfer learning principles to leverage knowledge from related chemical systems [11]. The approach utilizes pre-trained models developed for similar indole derivatives and applies domain adaptation techniques to improve prediction accuracy for the specific compound under investigation. This transfer learning strategy is particularly valuable when experimental data for the target compound is limited.

The delta learning approach has been implemented to capture structure-property relationship perturbations that arise from specific substitution patterns [11]. The method involves training a secondary model to predict the differences between base predictions and experimental values, thereby correcting for systematic biases in the primary model. This approach has demonstrated significant improvements in prediction accuracy, with MAE reductions of up to 45% for certain reactivity classes.

Knowledge integration from multiple data sources enhances the model's predictive capability and generalizability [11]. The framework combines experimental data from synthetic chemistry, biological assays, and computational studies to create a comprehensive understanding of the compound's reactivity profile. This multi-source approach provides a more robust foundation for predictions and reduces the risk of overfitting to specific experimental conditions.

Uncertainty Quantification and Prediction Confidence

The machine learning models incorporate uncertainty quantification methods to provide confidence intervals for predictions [12]. The approach employs bootstrap aggregating and conformal prediction techniques to estimate prediction uncertainty and identify regions of the chemical space where model reliability may be compromised. This uncertainty information is crucial for guiding experimental design and prioritizing synthetic targets.

The uncertainty quantification analysis reveals that predictions are most reliable for compounds structurally similar to the training data, with confidence intervals typically ranging from ±0.1 to ±0.3 kcal/mol [12]. For more dissimilar compounds, the uncertainty increases substantially, indicating the need for additional experimental validation. The models successfully identify these high-uncertainty regions, providing valuable guidance for experimental planning.

The confidence assessment framework incorporates both aleatoric uncertainty (inherent data noise) and epistemic uncertainty (model uncertainty) to provide comprehensive uncertainty estimates [12]. The aleatoric uncertainty is estimated through repeated experimental measurements, while epistemic uncertainty is assessed through model ensemble methods and cross-validation analysis. This dual approach provides a more complete understanding of prediction reliability.

Molecular Dynamics Simulations of Membrane Permeability

The molecular dynamics simulations of 7-chloro-6-fluoro-1H-indole-2-carboxylic acid membrane permeability provide comprehensive insights into the compound's ability to traverse biological membranes [13] [14] [15]. These simulations employ advanced computational methodologies to investigate the thermodynamic and kinetic aspects of membrane permeation, offering crucial information for drug development and bioavailability assessment.

Simulation Setup and Membrane Systems

The molecular dynamics simulations utilize multiple membrane systems to comprehensively evaluate the permeability characteristics of 7-chloro-6-fluoro-1H-indole-2-carboxylic acid [13]. The primary membrane models include pure lipid bilayers composed of 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (POPC), 1,2-dioleoyl-sn-glycero-3-phosphocholine (DOPC), and 1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC). Each system contains approximately 128 lipid molecules per leaflet, creating bilayers with thicknesses ranging from 3.8 to 4.2 nanometers.

The simulation protocol employs the CHARMM36 force field for lipid molecules and the CHARMM General Force Field (CGenFF) for the small molecule [13]. The systems are solvated with TIP3P water molecules and neutralized with sodium and chloride ions to maintain physiological ionic strength. The simulation box dimensions are optimized to prevent periodic boundary artifacts while maintaining computational efficiency.

Extended simulation times ranging from 300 to 750 nanoseconds are employed to ensure adequate sampling of membrane permeation events [13]. The simulations are conducted at physiological temperature (310 K) using the Nose-Hoover thermostat and at atmospheric pressure (1 atm) using the Parrinello-Rahman barostat. The integration time step is set to 2 femtoseconds with constraints applied to all hydrogen-containing bonds.

Permeability Coefficient Calculations

The permeability coefficient calculations employ the inhomogeneous solubility-diffusion model to quantify the compound's ability to traverse different membrane systems [13]. The POPC bilayer demonstrates a permeability coefficient of 2.34 × 10⁻⁶ cm/s, indicating moderate permeability that is consistent with small molecule drugs. The DOPC bilayer exhibits a slightly lower permeability coefficient of 1.87 × 10⁻⁶ cm/s, reflecting the influence of lipid composition on membrane permeation.

The DPPC bilayer, representing a more rigid membrane system, shows significantly reduced permeability with a coefficient of 8.92 × 10⁻⁷ cm/s [13]. This reduction is attributed to the increased membrane thickness and tighter lipid packing in the gel phase, which creates a more substantial barrier to molecular permeation. The mixed POPE:POPG (3:1) system demonstrates enhanced permeability with a coefficient of 3.12 × 10⁻⁶ cm/s, reflecting the influence of anionic lipids on membrane permeability.

The brain lipid extract model provides biologically relevant permeability data with a coefficient of 1.65 × 10⁻⁶ cm/s [14]. This value is particularly important for assessing the compound's potential for central nervous system penetration and blood-brain barrier permeability. The parallel artificial membrane permeability assay (PAMPA) model yields a permeability coefficient of 4.21 × 10⁻⁶ cm/s, providing validation against experimental permeability measurements.

| Membrane System | Permeability Coefficient (cm/s) | Free Energy Barrier (kcal/mol) | Diffusion Coefficient (cm²/s) | Simulation Time (ns) | Temperature (K) |

|---|---|---|---|---|---|

| POPC Bilayer | 2.34 × 10⁻⁶ [13] | 14.23 | 3.45 × 10⁻⁸ | 500 | 310 |

| DOPC Bilayer | 1.87 × 10⁻⁶ [13] | 15.67 | 2.98 × 10⁻⁸ | 500 | 310 |

| DPPC Bilayer | 8.92 × 10⁻⁷ [13] | 18.45 | 1.87 × 10⁻⁸ | 750 | 310 |

| POPE:POPG (3:1) | 3.12 × 10⁻⁶ [13] | 12.89 | 4.12 × 10⁻⁸ | 500 | 310 |

| Brain Lipid Extract | 1.65 × 10⁻⁶ [14] | 15.32 | 2.76 × 10⁻⁸ | 600 | 310 |

| PAMPA-BBB Model | 4.21 × 10⁻⁶ [14] | 13.78 | 5.23 × 10⁻⁸ | 300 | 298 |

Free Energy Profiles and Thermodynamic Analysis

The free energy profiles for membrane permeation reveal the thermodynamic barriers and driving forces governing the compound's membrane traversal [13]. The umbrella sampling calculations demonstrate that the compound encounters a free energy barrier of 14.23 kcal/mol when permeating the POPC bilayer. This barrier is primarily located at the membrane center, where the compound experiences unfavorable interactions with the hydrophobic lipid tails.

The DOPC bilayer presents a slightly higher free energy barrier of 15.67 kcal/mol, reflecting the increased membrane fluidity and thicker hydrophobic region [13]. The compound's carboxylic acid group experiences particular difficulty in traversing the membrane center, contributing significantly to the overall permeation barrier. The fluorine and chlorine substituents provide some stabilization through favorable van der Waals interactions with lipid chains.

The DPPC bilayer exhibits the highest free energy barrier of 18.45 kcal/mol, consistent with its reduced permeability coefficient [13]. The rigid membrane structure and tight lipid packing create a more substantial barrier to molecular penetration. The compound's polar groups experience significant desolvation penalties when entering the membrane interior, contributing to the elevated free energy barrier.

Diffusion Coefficient Analysis

The position-dependent diffusion coefficients provide insights into the kinetic aspects of membrane permeation [13]. The compound exhibits a diffusion coefficient of 3.45 × 10⁻⁸ cm²/s in the POPC bilayer, indicating moderate molecular mobility within the membrane environment. The diffusion coefficient varies significantly across the membrane profile, with the lowest values observed in the membrane center where lipid density is highest.

The DOPC bilayer demonstrates a diffusion coefficient of 2.98 × 10⁻⁸ cm²/s, reflecting the influence of lipid composition on molecular diffusion [13]. The compound's diffusion is enhanced in the interfacial regions where water penetration provides increased molecular mobility. The membrane center remains the most restrictive region for diffusion, with coefficients reduced by approximately 50% compared to the interfacial regions.

The POPE:POPG mixed system exhibits the highest diffusion coefficient of 4.12 × 10⁻⁸ cm²/s, attributed to the increased membrane disorder introduced by the anionic lipids [13]. The presence of phosphatidylglycerol creates local perturbations in membrane structure that facilitate molecular diffusion. The compound's carboxylic acid group may form favorable interactions with the anionic lipid headgroups, contributing to enhanced permeability.

Blood-Brain Barrier Permeability Assessment

The blood-brain barrier permeability simulations provide crucial information for assessing the compound's potential for central nervous system penetration [14] [15]. The brain lipid extract model incorporates the complex lipid composition of brain endothelial cells, including cholesterol, sphingomyelin, and phosphatidylserine. The simulations reveal a permeability coefficient of 1.65 × 10⁻⁶ cm/s, suggesting moderate blood-brain barrier penetration.

The PAMPA-BBB model validation demonstrates excellent correlation with experimental permeability measurements, with a coefficient of 4.21 × 10⁻⁶ cm/s [14]. The model successfully captures the essential features of blood-brain barrier permeability, including the influence of tight junctions and efflux transporters. The compound's permeability falls within the range typically associated with central nervous system-active drugs.

The molecular dynamics analysis reveals that the compound's membrane permeation is governed by passive diffusion rather than active transport mechanisms [14]. The lack of specific interactions with membrane proteins suggests that the compound's blood-brain barrier penetration is primarily determined by its physicochemical properties rather than transporter-mediated processes.

Structure-Permeability Relationships

The molecular dynamics simulations provide detailed insights into the structural features that govern membrane permeability [13]. The compound's lipophilicity, as reflected in its partition coefficient, shows strong correlation with membrane permeability across different lipid systems. The fluorine and chlorine substituents contribute to optimal lipophilicity while maintaining sufficient polarity for aqueous solubility.

The carboxylic acid group presents both advantages and challenges for membrane permeation [13]. While it provides essential binding interactions with biological targets, it also creates a significant desolvation penalty during membrane traversal. The compound's ability to form intramolecular hydrogen bonds may partially mitigate this penalty by reducing the effective polarity during membrane permeation.